molecular formula C24H25N5O5S B2952497 ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852167-40-9

ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2952497
CAS No.: 852167-40-9
M. Wt: 495.55
InChI Key: RHANIYIWMDFYLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a 1,2,4-triazole derivative featuring a 2,5-dimethoxyphenyl group at position 4 and an indole moiety at position 5 of the triazole core. The molecule also contains a thioacetamido linkage and an ethyl ester group, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 2-[[2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-4-34-22(31)13-26-21(30)14-35-24-28-27-23(17-12-25-18-8-6-5-7-16(17)18)29(24)19-11-15(32-2)9-10-20(19)33-3/h5-12,25H,4,13-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHANIYIWMDFYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the indole moiety and the dimethoxyphenyl group further enhances its potential interactions within biological systems.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant activity against various pathogens:

  • Antibacterial Effects : Studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, a review highlighted that certain triazole-thione hybrids displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Effects : The antifungal activity of triazoles is well-documented, particularly in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of significant interest. This compound may exhibit cytotoxic effects against various cancer cell lines:

  • Mechanisms of Action : Triazoles can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific enzymes involved in cell proliferation . For example, compounds with similar structures have been shown to inhibit cancer cell growth with IC50 values in the micromolar range .

Case Studies

  • Study on Anticancer Activity : In one study, a series of triazole derivatives were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. Compounds similar to this compound demonstrated IC50 values suggesting moderate to high potency against these cancer types .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole-thione hybrids against drug-resistant strains. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .

Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of bacterial cell wall synthesis
AntifungalDisruption of fungal cell membrane integrity
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related 1,2,4-triazole derivatives:

Compound Name/Structure Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-(2,5-dimethoxyphenyl), 5-(indol-3-yl), thioacetamido, ethyl ester ~476.53 (estimated) Combines indole (hydrogen-bonding potential) with 2,5-dimethoxy (lipophilicity)
Sodium 2-((4-phenyl-5-...triazol-3-yl)thio)acetate Phenyl, thiadiazole-thio-methyl Not reported Sodium salt enhances solubility; high enzyme interaction energy in docking
2-((4-(2,5-Dimethylphenyl)-5-phenyl)acetamide) 2,5-dimethylphenyl, phenyl 458.57 Methyl groups increase hydrophobicity; potential structural analog
Alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates Phenethyl, variable R groups Not reported Flexible R groups allow for broad bioactivity optimization
Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate Thiadiazole, methylthio, phenylthiazole 452.59 Thiadiazole-thio group may enhance metabolic stability

Advantages and Limitations

  • Advantages :
    • The indole moiety may enable π-stacking interactions with biological targets, enhancing binding affinity .
    • 2,5-Dimethoxyphenyl substitution could optimize antimicrobial activity compared to other dimethoxy configurations .
  • Limitations :
    • Lower solubility than ionic derivatives (e.g., sodium salts) may limit parenteral applications .
    • Lack of explicit biological data in evidence necessitates further in vitro/in vivo validation.

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